2,6-Dimethylpiperidin-4-ol hydrochloride

Vue d'ensemble

Description

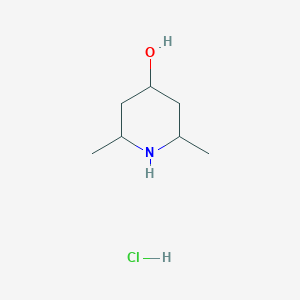

2,6-Dimethylpiperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position, with the hydrochloride salt form enhancing its solubility in water. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as intermediates in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpiperidin-4-ol hydrochloride typically involves the hydrogenation of 2,6-dimethyl-4-piperidone. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting 2,6-Dimethyl-4-piperidinol is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of fixed-bed reactors and optimized reaction conditions to ensure high purity and consistent production .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields 2,6-dimethyl-4-piperidone, while reduction can produce various substituted piperidines .

Applications De Recherche Scientifique

2,6-Dimethylpiperidin-4-ol hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Piperidine derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

Industry: It is used in the production of polymers, coatings, and other industrial materials

Mécanisme D'action

The mechanism of action of 2,6-Dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its binding to biological targets, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,6,6-Tetramethyl-4-piperidinol: Another piperidine derivative with four methyl groups at the 2 and 6 positions.

2,6-Dimethylpiperidine: Lacks the hydroxyl group at the 4 position.

4-Hydroxy-2,6-dimethylpiperidine: Similar structure but without the hydrochloride salt form

Uniqueness

2,6-Dimethylpiperidin-4-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity. This makes it particularly useful in various chemical and biological applications .

Activité Biologique

2,6-Dimethylpiperidin-4-ol hydrochloride is a piperidine derivative characterized by its unique chemical structure, which includes two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

- Chemical Formula : C₇H₁₅ClN₁O

- Molecular Weight : 165.66 g/mol

- Chirality : The compound possesses chiral centers, which contribute to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's stereochemistry allows it to bind effectively to enzyme active sites or receptor binding pockets, modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes by occupying their active sites, thus preventing substrate access and catalytic activity.

- Receptor Binding : It has been shown to interact with neurotransmitter receptors, potentially influencing pathways related to cognitive functions and mood disorders.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Neurotransmitter Modulation :

- It has been studied for its effects on neurotransmitter systems, particularly in relation to anxiety and depression. The compound's ability to influence serotonin and dopamine pathways may contribute to its therapeutic potential in treating mood disorders.

-

Immunomodulatory Effects :

- Preliminary studies suggest that the compound may have immunomodulatory properties, particularly in the context of Toll-like receptor activation, which plays a crucial role in the immune response.

- Anticancer Potential :

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Neurotransmitter Interaction

A study conducted by researchers aimed at evaluating the binding affinity of this compound at serotonin receptors demonstrated that the compound significantly increased serotonin levels in vitro. This suggests its potential utility in treating depressive disorders.

Study 2: Anticancer Activity

In a study assessing the compound's anticancer properties, it was found that treatment with this compound led to a notable decrease in cell viability in BCL6-expressing lymphoma cells. The IC50 values indicated effective inhibition of cell proliferation at low concentrations (approximately 35 nM) compared to control groups .

Study 3: Immunomodulation

Another research effort explored the immunomodulatory effects of this compound on macrophage activation. Results indicated that it could enhance the production of pro-inflammatory cytokines upon stimulation with lipopolysaccharides (LPS), suggesting a role in modulating immune responses.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| (2R,6R)-Hydroxynorketamine | Hydroxyl group enhances binding | Antidepressant-like effects |

| (2R,6R)-2,6-Dimethylmorpholine | Morpholine ring structure | Limited receptor interaction |

| (2R,6R)-4-Dodecyl-2,6-dimethylmorpholine | Longer alkyl chain | Increased lipophilicity reduces biological activity |

This table highlights how the presence of specific functional groups and structural characteristics can influence the biological activity of piperidine derivatives.

Propriétés

IUPAC Name |

2,6-dimethylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-9H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIHNPOPPHLAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625661 | |

| Record name | 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179175-18-9 | |

| Record name | 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.